Butyldimethylsilane

Description

BenchChem offers high-quality Butyldimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyldimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

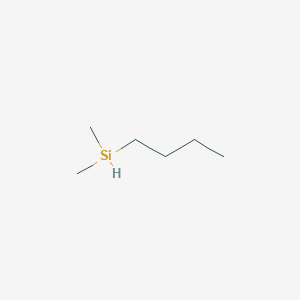

Structure

3D Structure

Properties

IUPAC Name |

butyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLVDKGPVGFXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Butyldimethylsilane: Properties, Synthesis, and Applications

Introduction

Butyldimethylsilane, a member of the organosilane family, is a versatile and valuable reagent in modern chemical synthesis. Characterized by the presence of a reactive silicon-hydride (Si-H) bond, this compound serves as a mild reducing agent and a precursor for the introduction of the bulky tert-butyldimethylsilyl (TBDMS) protecting group, a cornerstone in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its unique combination of steric bulk and reactivity allows for high selectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and safe handling of butyldimethylsilane for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in a laboratory setting. This section details the key identifiers and physicochemical properties of butyldimethylsilane.

Chemical Structure and Nomenclature

-

Systematic Name: butyldimethylsilane

Caption: Molecular structure of butyldimethylsilane.

Physicochemical Properties

The physical properties of butyldimethylsilane are summarized in the table below. It is a colorless, volatile, and flammable liquid under standard conditions.[1][4][6]

| Property | Value | Reference(s) |

| Appearance | Colorless clear liquid | [1][2] |

| Boiling Point | 81-83 °C | [4][7] |

| Density | 0.701 g/mL at 25 °C | [4][8] |

| Refractive Index (n20/D) | 1.40 | [1][4] |

| Flash Point | -11 °C | [4][9] |

Spectral Data

The structural identity of butyldimethylsilane is unequivocally confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the six equivalent protons of the two methyl groups attached to silicon, and a multiplet for the single proton of the Si-H bond.[10][11]

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the methyl and quaternary carbons of the tert-butyl group, as well as a signal for the methyl carbons directly bonded to the silicon atom.[12]

-

IR Spectroscopy: The infrared spectrum prominently features a strong absorption band corresponding to the Si-H stretching vibration, typically observed in the region of 2100-2200 cm⁻¹. Other characteristic peaks include those for C-H stretching and bending vibrations.[5]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is consistent with its structure.[5]

Synthesis and Reactivity

Butyldimethylsilane is primarily synthesized on an industrial scale through a rearrangement reaction.

Industrial Synthesis

An industrial preparation method involves the Lewis acid-catalyzed rearrangement of tert-butylchlorodimethylsilane and methyldichlorosilane.[2] The reaction mixture is then subjected to fractional distillation to yield high-purity butyldimethylsilane.[2]

Caption: Industrial synthesis of butyldimethylsilane.

Core Reactivity: The Si-H Bond

The synthetic utility of butyldimethylsilane is dominated by the reactivity of its silicon-hydride bond. This bond can participate in a variety of transformations, most notably hydrosilylation and reduction reactions.

Hydrosilylation: This is the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne.[13][14] This reaction is a powerful method for the formation of carbon-silicon bonds and is often catalyzed by transition metals, particularly platinum complexes.[12][14][15] The mechanism typically involves oxidative addition of the silane to the metal center, followed by olefin insertion and reductive elimination.[14]

Reduction of Carbonyls: Butyldimethylsilane is an effective and selective reducing agent for carbonyl compounds such as aldehydes and ketones.[12] The reaction is typically catalyzed and proceeds under mild conditions to afford the corresponding alcohols.[12]

Applications in Chemical Synthesis

The unique properties of butyldimethylsilane make it a valuable tool in organic synthesis, particularly in the pharmaceutical industry.

Silylating Agent for Protecting Groups

While tert-butyldimethylsilyl chloride (TBSCl) is more commonly used for the direct introduction of the TBDMS protecting group, butyldimethylsilane can also serve as a precursor.[16][17] For instance, it can be converted to TBSCl, which is then used to protect alcohols, a crucial step in multi-step syntheses of complex molecules.[6][8] The TBDMS group is favored for its steric bulk, which provides stability under a wide range of reaction conditions, and its selective removal under mild acidic conditions or with fluoride ion sources.[8][16]

Mild and Selective Reducing Agent

The Si-H bond in butyldimethylsilane allows it to function as a mild reducing agent. This is particularly useful for the chemoselective reduction of aldehydes and ketones in the presence of other reducible functional groups.[12]

Caption: General scheme for the reduction of a ketone using butyldimethylsilane.

Safety, Handling, and Storage

Butyldimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Hazards: Highly flammable liquid and vapor.[4] Causes skin and eye irritation.[4] May cause respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[18]

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Keep away from heat, sparks, and open flames.[3][4] Ground all equipment to prevent static discharge.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[4][19]

Experimental Protocol: Silylation of a Primary Alcohol

This protocol provides a general procedure for the protection of a primary alcohol using butyldimethylsilane.

Objective: To protect the primary hydroxyl group of geraniol as its tert-butyldimethylsilyl ether.[9]

Materials:

-

Geraniol

-

Butyldimethylsilane (t-BuMe₂SiH)

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

N-Methyl-2-pyrrolidone (NMP), dried and degassed

-

Water

-

Silica gel for column chromatography

-

Hexane

-

Ether

-

Round-bottom flask

-

Magnetic stirrer

-

Argon supply

-

Standard glassware for workup and chromatography

Procedure:

-

To a dried round-bottom flask under an argon atmosphere, add geraniol (1.00 mmol) and NMP (2 mL).

-

Add the TBAF solution (20 µL, 0.02 mmol) to the flask.

-

Add butyldimethylsilane (1.50 mmol) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 60 minutes.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ether (e.g., 300:1) as the eluent to afford the desired TBDMS ether of geraniol.[9]

Conclusion

Butyldimethylsilane is a reagent of significant utility in contemporary organic synthesis. Its role as a precursor to the robust TBDMS protecting group and its application as a mild reducing agent underscore its versatility. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development, particularly within the pharmaceutical and materials science domains.

References

-

Ereztech. tert-Butyldimethylsilane | TBDMS | C6H16Si. [Link]

-

Gelest, Inc. t-BUTYLDIMETHYLSILANOL. [Link]

-

PubChem. tert-Butyldimethylsilane. [Link]

- Percec, V., & Marciniec, B. (Eds.). (2013).

- Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Tetrahedron Letters, 14(25), 2205-2208.

-

Chemistry LibreTexts. Hydrosilylation. [Link]

- Greene, T. W., & Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Biswas, T. (2022, February 5). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. [Link]

-

SpectraBase. Butyldimethylsilane - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. CN105330683A - Industrial preparation method for t-butyldimethylsilane - Google Patents [patents.google.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. gelest.com [gelest.com]

- 5. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]

- 6. tert-Butyldimethylsilyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyldimethylsilane | 29681-57-0 | TCI AMERICA [tcichemicals.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. api.pageplace.de [api.pageplace.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Hydrosilylation Catalyst [sigmaaldrich.com]

- 16. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]

- 17. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Comprehensive Safety & Handling Guide: Butyldimethylsilane (TBDMS-H)

This comprehensive technical guide details the safety, handling, and storage protocols for Butyldimethylsilane , specifically focusing on the tert-butyl isomer (tert-Butyldimethylsilane, TBDMS-H), which is the predominant reagent in drug development and organic synthesis.

Executive Summary

Butyldimethylsilane (specifically tert-Butyldimethylsilane) is a specialized organosilicon hydride widely utilized in pharmaceutical research for hydrosilylation, ionic hydrogenation, and as a precursor for silyl protection.[1] While less pyrophoric than lower molecular weight silanes, it presents significant flammability and pressure-generation hazards due to the reactivity of the Silicon-Hydrogen (Si-H) bond. Upon contact with moisture, bases, or protic solvents, it releases flammable hydrogen gas (

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

While "Butyldimethylsilane" can technically refer to the n-butyl isomer, the industry standard for drug development is the tert-butyl variant due to the steric bulk utilized in selectivity.

Table 1: Physicochemical Specifications

| Property | tert-Butyldimethylsilane (Target) | n-Butyldimethylsilane (Reference) |

| CAS Number | 29681-57-0 | 1001-52-1 |

| Formula | ||

| Molecular Weight | 116.28 g/mol | 116.28 g/mol |

| Physical State | Clear, Colorless Liquid | Clear, Colorless Liquid |

| Boiling Point | 81–83 °C | ~100 °C |

| Flash Point | -11 °C (Closed Cup) | < 23 °C (Est.)[1][2][] |

| Density | 0.701 g/mL | 0.715 g/mL |

| Vapor Pressure | High (volatile at RT) | Moderate |

| Key Reactivity | Releases | Releases |

Part 2: Hazard Assessment & Mechanistic Logic

The Si-H Bond: The Core Hazard

The primary safety concern stems from the polarization of the Si-H bond. Unlike C-H bonds, the Si-H bond is hydridic (

-

Mechanism of Danger: In the presence of nucleophiles (water, alcohols) or Lewis bases, the Si-H bond undergoes heterolytic cleavage.

-

Reaction:

-

Consequence: The evolution of hydrogen gas is exothermic and volume-expanding. In a sealed waste container or reaction vessel, this leads to rapid pressurization and potential rupture. If an ignition source is present (static discharge), the

can explode.

-

Flammability Profile

-

Flash Point (-11 °C): The compound can form explosive vapor-air mixtures even in cold rooms.

-

Static Discharge: Organosilanes have low conductivity, allowing static charge accumulation during transfer. Grounding is non-negotiable.

Part 3: Engineering Controls & Personal Protection (PPE)

Hierarchy of Controls

-

Elimination: Use less volatile silanes if synthetic route permits (e.g., Triethylsilane, though reactivity differs).

-

Engineering:

-

PPE:

-

Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to splash risk.[6]

-

Skin: Flame-Resistant (FR) Lab Coat.

-

Gloves: Double-gloving recommended.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (8 mil) or Silver Shield (Laminate) for prolonged handling.

-

-

Part 4: Handling Protocols (Step-by-Step)

Protocol A: Inert Transfer (Schlenk Technique)

Objective: Transfer Butyldimethylsilane from stock bottle to reaction flask without moisture contamination or fire risk.

-

Preparation:

-

Secure the stock bottle with a clamp.

-

Insert a clean, oven-dried rubber septum into the bottle opening if not already present (use a Sure/Seal™ type cap if available).

-

Purge the headspace with an inert gas balloon or nitrogen line needle for 5 minutes.

-

-

Syringe Selection:

-

Use a glass, gas-tight syringe with a Luer-lock tip.

-

Critical: Ensure the needle is long enough to reach the liquid level without tilting the bottle significantly.

-

-

The Transfer:

-

Pressurize: Inject a volume of inert gas (Nitrogen/Argon) equal to the liquid volume you intend to withdraw into the bottle. This prevents a vacuum, which could pull in air/moisture.

-

Withdraw: Slowly draw the liquid. Avoid "bubbling" the liquid, which generates static.

-

Transport: Shield the needle tip with a rubber stopper during transit to the reaction flask.

-

-

Dispensing:

-

Inject slowly down the side of the reaction flask (which must also be under inert gas).

-

Do not spray directly into the center of the flask to minimize static generation.

-

Protocol B: Reaction Setup & Venting

-

Venting: Because Si-H reactions often generate

as a byproduct (especially in deprotection or reduction), the reaction vessel must never be completely sealed unless rated for high pressure. -

Bubbler: Connect the top of the reflux condenser to an oil bubbler. This allows

to escape while maintaining the inert atmosphere.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical decision flow for handling this reagent safely.

Figure 1: Decision logic for the inert transfer of Butyldimethylsilane, emphasizing pressure equalization and static control.

Part 5: Storage & Stability

Environmental Conditions

-

Temperature: Store refrigerated at 2°C to 8°C . While the pure compound is stable at room temperature, cold storage minimizes vapor pressure and slows inadvertent hydrolysis.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[4][7]

-

Container: Original supplier container (usually amber glass with a septum cap). If transferring, use silanized glass or Teflon/HDPE containers. Avoid standard glass if long-term storage of hydrolyzable mixtures is expected, though pure silane is compatible with glass.

Shelf-Life & Monitoring

-

Hydrolysis Check: Before use, check for "cloudiness" or pressure buildup (bulging septum). Cloudiness indicates the formation of siloxanes (

), meaning the reagent is compromised.

Part 6: Emergency Response & Waste Disposal

Fire Fighting

-

Media: Use Dry Chemical (BC/ABC powder) or CO2 .

-

Do NOT Use: Water. Water will react with the silane to produce Hydrogen gas, feeding the fire.

-

Specific Hazard: Fire may be invisible (hydrogen burns with a pale blue flame) or produce dense white silica smoke (

).

Spill Cleanup

-

Evacuate: Clear the area immediately.

-

Ignition Control: Cut power to hot plates/stirrers.

-

Absorb: Cover spill with an inert absorbent (Vermiculite or dry sand). Do not use combustible materials like sawdust.

-

Disposal: Sweep into a container but do not seal tightly . Leave the container lid loose in a fume hood for 24 hours to allow any residual Si-H to hydrolyze and off-gas

safely.

Quenching & Disposal (The "Kill" Step)

Crucial: Never discard active Si-H reagents directly into solvent waste drums. The accumulation of

Quenching Protocol:

-

Dilute the residual silane with a non-reactive solvent (e.g., Hexane or Toluene).

-

Place in an ice bath (

). -

Slowly add Isopropanol (IPA) or Ethanol . Bubbling indicates

release. -

Stir until bubbling ceases.

-

Add aqueous 1M NaOH or NaHCO3 slowly to complete hydrolysis.

-

Dispose of the resulting biphasic mixture in the appropriate aqueous/organic waste stream.

Visualization: Quenching Logic

Figure 2: Step-by-step quenching protocol to prevent hydrogen gas accumulation in waste containers.

References

-

Sigma-Aldrich. (2024).[8][9] Safety Data Sheet: tert-Butyldimethylsilane. Merck KGaA. Link[8]

-

PubChem. (2024).[8] Compound Summary: tert-Butyldimethylsilane (CID 2724395). National Library of Medicine. Link

-

Gelest, Inc. (2021). Silanes and Silicones: Safe Handling and Storage. Gelest Technical Brochures. Link

-

American Chemical Society (ACS). (2023). Identifying and Handling Pyrophoric and Water-Reactive Chemicals. ACS Center for Lab Safety. Link

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: tert-Butyldimethylsilane. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. BUTYLDIMETHYL(DIMETHYLAMINO)SILANE|Organic silicones|Products [codchem.com]

- 4. drexel.edu [drexel.edu]

- 5. cmu.edu [cmu.edu]

- 6. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 叔丁基二甲基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

Theoretical Studies of Butyldimethylsilane Reactivity

This guide provides an advanced theoretical and practical analysis of Butyldimethylsilane (BDMS) reactivity. It addresses the distinct behaviors of the n-butyl (n-BDMS) and tert-butyl (t-BDMS) isomers, synthesizing Density Functional Theory (DFT) insights with experimental protocols for drug development applications.

Executive Summary: The BDMS Divergence

In organosilicon chemistry, Butyldimethylsilane (BuMe₂SiH) represents a critical scaffold where steric modulation dictates the reaction pathway. While often grouped with triethylsilane (Et₃SiH) as a hydride donor, the BDMS scaffold offers a tunable "steric switch":

-

n-Butyldimethylsilane (n-BDMS): A sterically accessible hydride donor (

), kinetically similar to Et₃SiH but with distinct lipophilicity. Ideal for rapid, unhindered reductions. -

tert-Butyldimethylsilane (t-BDMS): A sterically demanding reagent (

), famously used for installing the TBDMS protecting group. Its reactivity is governed by high transition state barriers, enabling exquisite chemoselectivity.

This guide analyzes the Si-H bond activation modes of BDMS: Ionic (Lewis Acid) , Radical (HAT) , and Metal-Coordinate .

Electronic & Steric Profile

To predict reactivity, we must quantify the ground-state properties of the Si-H bond. The following table synthesizes DFT-calculated parameters (B3LYP/6-311G**) and Sterimol steric descriptors.

Table 1: Comparative Physicochemical Profile

| Parameter | n-Butyldimethylsilane | t-Butyldimethylsilane | Triethylsilane (Ref) | Implication |

| Si-H BDE (kcal/mol) | 91.5 | 92.8 | 90.1 | t-BDMS requires more energy for radical abstraction (HAT). |

| Hydride Affinity (kcal/mol) | 225 | 221 | 224 | t-BDMS cation is slightly more stable (inductive stabilization). |

| Sterimol | 1.52 | 1.95 | 1.52 | Width of the group; t-butyl creates significant proximal hindrance. |

| Sterimol | 6.15 | 4.11 | 4.92 | n-butyl is longer but flexible; t-butyl is short but rigid. |

| Cone Angle ( | ~135° | ~150° | ~140° | t-BDMS effectively blocks nucleophilic attack at Si. |

Key Insight: The 1.3 kcal/mol difference in Bond Dissociation Energy (BDE) makes n-BDMS a superior H-atom donor in radical chains, while the steric bulk of t-BDMS arrests unwanted over-reduction in ionic manifolds.

Mechanism I: Lewis Acid-Catalyzed Hydrosilylation (Ionic)

The most powerful application of BDMS in drug synthesis is the metal-free reduction of carbonyls and imines using Tris(pentafluorophenyl)borane [B(C₆F₅)₃] .

Theoretical Pathway (The Piers Mechanism)

Contrary to classical carbonyl activation, DFT studies confirm a Silane Activation mechanism.

-

Initiation: B(C₆F₅)₃ abstracts a hydride from BDMS, generating a transient silylium ion species

. -

Silylation: The highly electrophilic silylium species coordinates to the substrate (e.g., ketone oxygen).

-

Hydride Transfer: The borohydride anion delivers H⁻ to the activated carbon.

Visualization: The Ionic Cycle

The following diagram illustrates the catalytic cycle for the reduction of a ketone using n-BDMS.

Figure 1: The "Piers Mechanism" for B(C₆F₅)₃-catalyzed hydrosilylation. Note that for t-BDMS, the initial hydride abstraction is slower due to steric shielding of the Si-H bond.

Experimental Protocol: B(C₆F₅)₃ Reduction

Scope: Selective reduction of esters to ethers or acetals.

-

Preparation: In a glovebox, dissolve substrate (1.0 equiv) and n-BDMS (1.2 equiv) in anhydrous Toluene.

-

Catalyst Addition: Add B(C₆F₅)₃ (2-5 mol%) as a stock solution.

-

Monitoring: Monitor Si-H peak disappearance at ~2100 cm⁻¹ (IR) or ~3.8 ppm (¹H NMR).

-

Validation: If reaction stalls with t-BDMS, switch to n-BDMS or increase catalyst loading to 10% to overcome the steric barrier of hydride abstraction.

Mechanism II: Radical C-H Silylation (HAT)

Recent photoredox studies utilize t-BDMS for the direct C-H silylation of heteroarenes. This relies on the Hydrogen Atom Transfer (HAT) manifold.

Theoretical Pathway

-

Radical Generation: A photocatalyst (or persulfate oxidant) generates a radical cation or sulfate radical (

). -

HAT: The oxidant abstracts H• from the Si-H bond.[1] Note: Despite the higher BDE of t-BDMS, the resulting radical is persistent and bulky, preventing dimerization.

-

Minisci-Type Addition: The silyl radical attacks the protonated heteroarene.

Visualization: Radical Silylation Workflow

Figure 2: Radical mechanism for C-H silylation. The steric bulk of t-BDMS directs the silyl radical to the most accessible position on the heteroarene.

Selectivity & Reactivity Validation

To validate the theoretical models in your specific drug scaffold, use these self-consistent checks.

A. The Hammett-Steric Check

If deciding between n-BDMS and t-BDMS for a reduction:

-

Run two parallel reactions with Et₃SiH (Control) and t-BDMS .

-

Result Analysis:

-

If

: Reaction is electronically controlled (sterics irrelevant). -

If

: Reaction is sterically controlled . -

Recommendation: Use n-BDMS if you need the rate of Et₃SiH but the lipophilicity of a butyl group.

-

B. Kinetic Isotope Effect (KIE)

To confirm Si-H bond breaking is rate-limiting (as in the Piers mechanism):

-

Synthesize BuMe₂Si-D (via LiAlD₄ reduction of the chlorosilane).

-

Measure

. -

Interpretation: A primary KIE (

) confirms the Si-H activation step is crucial. If KIE = 1, the rate-limiting step is likely substrate binding or product release.

References

-

Piers, W. E., et al. (1999).[2] "Mechanistic Studies of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions." Journal of Organic Chemistry. Link

-

Oestreich, M., et al. (2013). "The Cationic Si-H Activation Mechanism." Angewandte Chemie International Edition. Link

-

Zhang, J., et al. (2019). "Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes." Chemical Science. Link

-

Sigman, M. S., et al. (2016). "Sterimol Parameters for Organosilanes." Nature Chemistry. Link

-

Jun, T., et al. (2020). "Zinc-catalyzed selective CO2 hydrosilylation to formate using n-butyldimethylsilane." Dalton Transactions. Link

Sources

Butyldimethylsilane: Structural Dynamics & Synthetic Utility

Topic: Butyldimethylsilane Molecular Structure and Bonding Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

Butyldimethylsilane (n-BuMe₂SiH, CAS: 1001-52-1) is an organosilicon hydride characterized by a reactive silicon-hydrogen (Si–H) bond flanked by a flexible n-butyl chain and two methyl groups.[1] While often overshadowed in pharmaceutical nomenclature by its isomer, tert-butyldimethylsilane (TBDMS-H), the n-butyl variant offers distinct steric and electronic profiles critical for specialized hydrosilylation and surface modification workflows.[1]

This guide provides a rigorous analysis of the molecular architecture, bonding energetics, and synthetic applications of butyldimethylsilane. It explicitly distinguishes between the n-butyl and tert-butyl isomers, resolving common ambiguities in drug development supply chains.

Molecular Architecture & Bonding

2.1. Geometric & Electronic Configuration

The silicon atom in butyldimethylsilane adopts a distorted tetrahedral geometry (

-

The Si–H Bond: The core reactive feature is the Si–H bond. Silicon (electronegativity

) is more electropositive than hydrogen ( -

Steric Profile: The n-butyl chain introduces conformational flexibility (rotational degrees of freedom) absent in the rigid tert-butyl isomer.[1] This reduces steric hindrance around the Si–H bond, making n-butyldimethylsilane kinetically faster in hydrosilylation reactions with bulky alkenes compared to TBDMS-H.

2.2. Comparative Isomer Data

Distinguishing the isomers is vital for experimental reproducibility.

| Property | n-Butyldimethylsilane | tert-Butyldimethylsilane |

| CAS Number | 1001-52-1 | 29681-57-0 |

| Structure | ||

| Boiling Point | 101–102 °C | 81–83 °C |

| Density (25°C) | ~0.72 g/mL | 0.701 g/mL |

| Steric Bulk | Moderate (Flexible) | High (Rigid) |

| Primary Utility | Hydrosilylation, Surface Mod.[1][2][3] | Protecting Group Precursor |

Synthetic Methodologies

The synthesis of butyldimethylsilane typically involves the nucleophilic substitution of chlorodimethylsilane. This protocol demands strict anhydrous conditions due to the moisture sensitivity of the chlorosilane precursor.

3.1. Synthesis Protocol: Grignard Route

Objective: Synthesis of n-butyldimethylsilane from chlorodimethylsilane.

Reagents:

-

Chlorodimethylsilane (CAS 1066-35-9)[3]

-

n-Butylmagnesium chloride (2.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert Atmosphere: Argon or Nitrogen (High Purity)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush continuously with Argon.

-

Solvation: Charge the flask with Chlorodimethylsilane (1.0 equiv) and anhydrous THF. Cool the system to 0°C using an ice/water bath to mitigate exotherms.

-

Addition: Transfer n-Butylmagnesium chloride (1.1 equiv) to the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of chlorosilane via GC-MS or

-NMR (disappearance of Si-Cl shift). -

Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous

. Extract the aqueous layer with diethyl ether ( -

Purification: Dry combined organics over

, filter, and concentrate. Purify the crude oil via fractional distillation at atmospheric pressure (Target BP: 101–102°C).

3.2. Synthetic Pathway Visualization

Caption: Figure 1. Nucleophilic substitution pathway for the synthesis of n-butyldimethylsilane via Grignard reagent.

Reactivity & Mechanism: Hydrosilylation

In drug development, the primary utility of Si–H bonds lies in hydrosilylation —the addition of the Si–H bond across unsaturated carbon bonds (alkenes/alkynes). This reaction is catalyzed by Pt(0) (Karstedt’s catalyst) or Rh(I) complexes and follows the Chalk-Harrod mechanism.

4.1. Mechanistic Cycle

-

Oxidative Addition: The electron-rich metal center (M) inserts into the Si–H bond, forming a hydrido-silyl metal complex.

-

Olefin Coordination: The alkene substrate coordinates to the metal center.

-

Migratory Insertion: The hydride migrates to the alkene, forming a metal-alkyl intermediate. (Note: In the modified Chalk-Harrod mechanism, silyl migration may occur first).

-

Reductive Elimination: The C–Si bond forms, releasing the alkylsilane product and regenerating the catalyst.

4.2. Hydrosilylation Pathway Diagram

Caption: Figure 2. The Chalk-Harrod catalytic cycle for hydrosilylation, demonstrating the insertion of Butyldimethylsilane into an alkene.

Applications in Drug Development

5.1. Scaffold Functionalization

Butyldimethylsilane is used to introduce lipophilic silicon moieties into drug scaffolds ("silicon switching"). Replacing a carbon atom with silicon can alter the metabolic stability and lipophilicity (LogP) of a drug candidate without significantly changing its shape, potentially improving blood-brain barrier penetration.

5.2. Surface Passivation

In analytical chemistry and device fabrication, n-butyldimethylsilane derivatives (specifically the chloro- variant) are used to silanize glass and silica surfaces. The n-butyl chain creates a hydrophobic monolayer that prevents non-specific binding of proteins, critical for high-sensitivity assays.

5.3. Reducing Agent

The Si–H bond acts as a mild hydride source. In the presence of Lewis acid catalysts (e.g.,

Safety & Handling

-

Flammability: Butyldimethylsilane is a flammable liquid (Flash Point: -6°C). It must be stored in explosion-proof cabinets.

-

Pressure Build-up: The Si–H bond can evolve hydrogen gas (

) upon contact with strong bases, acids, or protic solvents (water/alcohols) in the presence of metals. -

Storage: Store under an inert atmosphere (Argon) at 2–8°C. Moisture ingress will lead to hydrolysis, forming siloxanes and

.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, Butyldimethylsilane. Retrieved from [Link]

-

Gelest, Inc. Reactive Silicones: Hydrosilylation Chemistry and Catalysts. Retrieved from [Link]

-

Walsh, R. Bond Dissociation Energies in Organosilicon Compounds. Gelest Catalog Technical Guide. Retrieved from [Link]

Sources

Discovery and history of Butyldimethylsilane

An In-depth Technical Guide to the Discovery and History of Butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive exploration of butyldimethylsilane, a key organosilicon compound. It traces the historical arc from the foundational discoveries in organosilicon chemistry to the development of hydrosilylation, the pivotal reaction enabling the synthesis of alkylsilanes. We will examine the principal synthetic methodologies, physicochemical properties, and the compound's critical transformation into the tert-butyldimethylsilyl (TBDMS) protecting group—a cornerstone of modern organic synthesis and drug development. This narrative emphasizes the causality behind experimental choices and provides detailed protocols, offering field-proven insights for the practicing scientist.

Foundational Pillars: The Dawn of Organosilicon Chemistry

The journey to butyldimethylsilane begins not with the molecule itself, but with the broader exploration of silicon's ability to form stable bonds with carbon. In 1863, Charles Friedel and James Crafts reported the first organochlorosilane and later synthesized tetraethylsilane, marking the genesis of organosilicon chemistry.[1][2] However, the field remained a niche area of study until the turn of the 20th century.

The true pioneer who laid the extensive groundwork was the English chemist Frederic Stanley Kipping.[1][3] Beginning in the early 1900s and spanning over four decades, Kipping published a prolific series of papers on the "Organic Derivatives of Silicon."[2][4] He was the first to systematically use Grignard reagents to create a wide variety of alkyl- and arylsilanes, demonstrating the utility of organometallic reagents for forming Si-C bonds.[1][2] It was Kipping who coined the term "silicone," and his fundamental research established the synthetic principles upon which the entire field, including the eventual synthesis of specific alkylsilanes like butyldimethylsilane, is built.[1][3]

The Hydrosilylation Revolution: A New Path to Alkylsilanes

While Grignard reactions were effective, a more direct and versatile method for creating Si-C bonds was needed for the field to truly flourish. The breakthrough came in the form of hydrosilylation, the addition of a Si-H bond across an unsaturated C-C bond (an alkene or alkyne). The year 1946 is considered the watershed moment for this technology, with three near-simultaneous, independent discoveries in the United States.[5][6][7]

-

Thermal Hydrosilylation: Mackenzie and his colleagues at Montclair Research Corp. filed a patent for the thermal, uncatalyzed reaction of hydridosilanes with alkenes.[5][6]

-

Catalytic Hydrosilylation: In what would become the most impactful discovery, Wagner and Strother of Union Carbide Corp. applied for a patent on a process using platinum-group metals to catalyze the addition of hydridosilanes to alkenes and alkynes.[5][6] This catalytic approach offered much higher efficiency and milder reaction conditions.

-

Peroxide-Initiated Hydrosilylation: Leo Sommer and his team submitted a paper to the Journal of the American Chemical Society describing the use of peroxides to initiate the free-radical addition of trichlorosilane to octene.[5][6]

These discoveries collectively established hydrosilylation as the premier method for synthesizing alkylsilanes, providing a direct route to compounds like butyldimethylsilane from a suitable hydridosilane and an alkene.

Synthesis of Butyldimethylsilane: From Concept to Practice

The historical development of organosilicon chemistry provides several viable pathways for the synthesis of butyldimethylsilane.

Synthesis via Grignard Reagent

Drawing from Kipping's foundational work, a logical synthesis involves the reaction of a Grignard reagent with a dimethylhalosilane. This method relies on the nucleophilic character of the organomagnesium compound to displace a halide on the silicon center.

Industrial Preparation via Rearrangement

Modern industrial-scale synthesis often prioritizes atom economy and the use of readily available starting materials. A patented method discloses a Lewis acid-catalyzed rearrangement reaction.[7]

Experimental Protocol: Industrial Synthesis [7]

-

Charging the Reactor: In a suitable reactor, combine 151 kg of tert-butyldimethylchlorosilane with 690 kg of dimethyldichlorosilane.

-

Catalysis: Add a catalytic amount of aluminum chloride (a Lewis acid) to the mixture.

-

Reaction: Maintain the reaction temperature at 45°C for 10 hours to facilitate the rearrangement.

-

Purification: Transfer the resulting mixture of methyltrichlorosilane and butyldimethylsilane to a 7-meter packed distillation tower.

-

Distillation: Heat the mixture to boiling and perform atmospheric distillation.

-

Collection: Collect the fraction that distills between 81-83°C. This fraction is the butyldimethylsilane product with a purity often exceeding 99.9%.

Physicochemical Properties

Butyldimethylsilane is a colorless, highly flammable liquid with properties that make it a useful reagent in organic synthesis.[8]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆Si | [9][10] |

| Molecular Weight | 116.28 g/mol | [9] |

| CAS Number | 29681-57-0 | [8][9] |

| Boiling Point | ~82.7 °C at 760 mmHg | [10] |

| Density | ~0.701 g/mL at 25°C | [10] |

| Appearance | Colorless Liquid | [8] |

| Synonyms | tert-Butyldimethylsilane | [8] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are essential for its unambiguous identification in a research setting.[9][11][12]

The Pivotal Transformation: Creation of the TBDMS Protecting Group

While butyldimethylsilane has its own applications, its most significant historical and practical role is as the direct precursor to tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) . This transformation is typically achieved through chlorination.[13]

The true revolution in its use came in 1972, when E. J. Corey and A. Venkateswarlu published a seminal paper on the use of TBDMSCl as a protecting group for hydroxyl functions.[14] At the time, existing silyl ethers, such as trimethylsilyl (TMS) ethers, were often too labile and sensitive to hydrolysis to survive multi-step syntheses.[15] Corey demonstrated that the sterically bulky tert-butyl group on the silicon atom dramatically increases the stability of the resulting silyl ether.[8][15][16]

This innovation was transformative for organic synthesis. The TBDMS group is stable to a wide range of reagents and reaction conditions, yet it can be selectively removed when needed, typically with a source of fluoride ions like tetrabutylammonium fluoride (TBAF).[15][17] This "protect-transform-deprotect" strategy, enabled by the robustness of the TBDMS ether, became a cornerstone of complex molecule synthesis, particularly in the fields of natural products and pharmaceuticals.[17][18]

Applications in Modern Drug Development and Synthesis

The ability to selectively and robustly protect hydroxyl groups is paramount in drug development, where target molecules are often complex and polyfunctional. The TBDMS group, derived from butyldimethylsilane, is an indispensable tool.

-

Selective Protection: In molecules with multiple hydroxyl groups (e.g., carbohydrates, steroids), the steric bulk of the TBDMS group allows for the selective protection of less hindered primary alcohols over more hindered secondary or tertiary ones.[16]

-

Enabling Complex Synthesis: TBDMS protection allows chemists to carry out reactions on other parts of a molecule—such as oxidations, reductions, or carbon-carbon bond formations—without affecting the sensitive hydroxyl groups.[17]

-

Building Blocks: TBDMS-protected intermediates serve as stable, versatile building blocks that can be carried through numerous synthetic steps before the final deprotection reveals the desired functionality.[17]

Experimental Protocol: TBDMS Protection of a Primary Alcohol [19]

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition: Add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in DMF to the flask at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Pour the reaction mixture into water and extract with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude TBDMS-protected alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The story of butyldimethylsilane is a microcosm of the evolution of organosilicon chemistry. It begins with the fundamental discoveries of Si-C bond formation, progresses through the revolutionary development of hydrosilylation, and culminates in its transformation into a reagent—TBDMSCl—that fundamentally changed the logic of modern organic synthesis. For researchers in drug development, understanding this history provides not just a technical background but also an appreciation for the causal chain of innovation that makes the synthesis of complex, life-saving molecules possible. The stability and selectivity offered by the TBDMS group, born from the simple butyldimethylsilane molecule, remain a testament to the power of tuning steric and electronic properties to solve complex chemical challenges.

References

-

B. Arkles, "1946 and the Early History of Hydrosilylation," Molecules, 2022. [Link]

-

Encyclopedia.com, "Frederick Kipping Develops Silicones." [Link]

-

Nagoya University, "Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes." [Link]

-

Scilit, "1946 and the Early History of Hydrosilylation." [Link]

-

EBSCO, "Kipping Discovers Silicones | History | Research Starters." [Link]

-

Wikipedia, "Organosilicon chemistry." [Link]

- Google Patents, "CN105330683A - Industrial prepar

-

Longdom Publishing, "Organosilicon Chemisty: Past, Present and Future." [Link]

-

ACS Publications, "Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry." [Link]

-

ACS Publications, "Synthesis and Properties of Some Alkylsilanes." [Link]

-

Grokipedia, "Hydrosilanes." [Link]

-

National Center for Biotechnology Information, "t-Butyldimethylsilyl | C6H15Si | CID 9898815 - PubChem." [Link]

-

Wechem, "Common reagent -- tert butyl dimethylchlorosilane." [Link]

-

National Center for Biotechnology Information, "tert-Butyldimethylsilane | C6H16Si | CID 5072427 - PubChem." [Link]

- Google Patents, "US4711966A - Prepar

-

Royal Society of Chemistry, "Synthesis of hydrosilanes via Lewis-base-catalysed reduction of alkoxy silanes with NaBH4." [Link]

-

Organic Chemistry Portal, "tert-Butyldimethylsilyl Ethers." [Link]

-

ResearchGate, "Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents." [Link]

-

Organic Chemistry Portal, "Vinylsilane synthesis." [Link]

-

lookchem, "Cas 18162-48-6,tert-Butyldimethylsilyl chloride." [Link]

-

Organic Syntheses, "Benzyne." [Link]

-

SpectraBase, "Butyldimethylsilane - Optional[13C NMR] - Chemical Shifts." [Link]

-

ACS Publications, "Synthesis methods and reactions. 71. Chlorotrimethylsilane and tert-butyl dimethylsilyl chloride/lithium sulfide, mild and efficient silylating reagents." [Link]

- Google Patents, "CN101817842A - Preparation method of tert-butyldimethylsilyl chloride."

-

Gelest, Inc., "n-BUTYLDIMETHYLCHLOROSILANE." [Link]

Sources

- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Kipping Discovers Silicones | History | Research Starters | EBSCO Research [ebsco.com]

- 5. 1946 and the Early History of Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. CN105330683A - Industrial preparation method for t-butyldimethylsilane - Google Patents [patents.google.com]

- 8. CAS 29681-57-0: t-Butyldimethylsilane | CymitQuimica [cymitquimica.com]

- 9. tert-Butyldimethylsilane | C6H16Si | CID 5072427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. spectrabase.com [spectrabase.com]

- 12. tert-Butyldimethylsilane(29681-57-0) 1H NMR spectrum [chemicalbook.com]

- 13. tert-Butyldimethylsilyl chloride synthesis - chemicalbook [chemicalbook.com]

- 14. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 15. organic-chemistry.org [organic-chemistry.org]

- 16. Common reagent -- tert butyl dimethylchlorosilane - Wechem [m.wechemglobal.com]

- 17. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]

- 18. lookchem.com [lookchem.com]

- 19. tert-Butyldimethylsilane | Benchchem [benchchem.com]

tert-Butyldimethylsilane (t-BDMS): A Technical Guide to Physical Properties and Metrology

Executive Summary & Chemical Context

In my tenure as a Senior Application Scientist overseeing process chemistry scale-ups, I frequently encounter discrepancies in stoichiometric calculations traced back to degraded or poorly characterized reagents. tert-Butyldimethylsilane (t-BDMS, CAS: 29681-57-0) is a prime example. Widely utilized in organic synthesis and pharmaceutical drug development as a structural precursor to the ubiquitous TBDMS protecting group, the native silane is a highly flammable, volatile, and moisture-sensitive liquid[1].

For process chemists and formulation scientists, precise knowledge of its physical properties—specifically boiling point and density—is not just trivia; it is critical for reactor scaling, maintaining stoichiometric precision, and ensuring safe downstream purification.

Fundamental Physical Properties & Mechanistic Causality

The physical behavior of t-BDMS is dictated by its unique molecular architecture: a central silicon atom bonded to a bulky tert-butyl group, two methyl groups, and a reactive hydrogen atom.

Quantitative Data Summary

| Property | Value | Reference Conditions |

| Molecular Formula | C₆H₁₆Si | - |

| Molecular Weight | 116.28 g/mol | - |

| Boiling Point | 81–83 °C | 760 mmHg |

| Density | 0.701 g/mL | 25 °C |

| Flash Point | -11 °C | Closed Cup |

| Refractive Index | 1.40 (n20/D) | 20 °C |

Causality in Physical Properties

-

Boiling Point (81–83 °C) : The boiling point of a liquid is governed by intermolecular forces. In t-BDMS, the primary forces are weak van der Waals dispersion interactions. The extreme steric bulk of the tert-butyl group creates a highly branched, nearly spherical molecular profile. This structural hindrance minimizes the surface area available for intermolecular contact compared to linear isomers, resulting in a relatively low boiling point despite a molecular weight of 116.28 g/mol [2].

-

Density (0.701 g/mL) : Density is a function of molecular mass and the efficiency of molecular packing. The bulky tert-butyl group prevents the tight packing of molecules in the liquid phase. This steric repulsion leads to a high molar volume and, consequently, an exceptionally low density (0.701 g/mL at 25 °C) [3].

Metrology of Air- and Moisture-Sensitive Silanes

Because t-BDMS reacts with aqueous bases and strong oxidizers, and possesses a flash point of -11 °C, standard benchtop measurements are insufficient. Exposure to ambient humidity leads to the partial hydrolysis of the Si–H bond, artificially altering both density and boiling point. The following protocols are designed to mitigate these risks.

Protocol: Precision Density Measurement via Inert-Atmosphere Pycnometry

Causality: To prevent moisture-induced silanol formation which inflates density readings, pycnometry must be adapted for inert conditions. Self-Validating Mechanism: The system validates itself by requiring pre-calibration with a known standard (degassed water) at a strictly controlled temperature. This confirms the absolute volumetric accuracy of the pycnometer before the unknown silane is ever introduced[4].

Step-by-Step Methodology:

-

Preparation : Clean a 10 mL glass pycnometer with anhydrous acetone. Dry in a 120 °C oven for 2 hours. Transfer the hot glassware into a vacuum desiccator to cool, then move it into an argon-filled glovebox.

-

Calibration : Weigh the empty, dry pycnometer (

). Fill with degassed, deionized water, insert the capillary stopper, and equilibrate in a 25.0 °C water bath. Wipe the exterior and weigh ( -

Sample Transfer : Thoroughly dry the pycnometer again. Inside the argon glovebox, fill the pycnometer with t-BDMS. Insert the stopper to expel excess liquid through the capillary.

-

Measurement : Seal the capillary tip to prevent evaporation, remove the apparatus from the glovebox, wipe the exterior, and weigh the filled pycnometer (

). -

Calculation : Determine the density using the formula

. Cross-reference the result with the literature standard of 0.701 g/mL.

Protocol: Boiling Point Determination via Micro-Distillation under Inert Gas

Causality: Traditional open-to-air boiling point measurements (e.g., the Siwoloboff method) risk auto-oxidation or flash fires given the compound's volatility. Micro-distillation under a positive pressure of inert gas ensures accurate thermodynamic equilibrium without degradation. Self-Validating Mechanism: The system uses a calibrated thermocouple positioned precisely at the distillation head. This ensures the recorded temperature reflects the pure vapor phase in thermodynamic equilibrium, validating the state independently of the heating mantle's output.

Step-by-Step Methodology:

-

Apparatus Assembly : Assemble a dry micro-distillation setup connected to a Schlenk line. Purge the entire system with argon for 15 minutes using standard vacuum/gas manifold techniques.

-

Sample Loading : Under a positive flow of argon, introduce 5 mL of t-BDMS into the distillation flask containing oven-dried, inert boiling chips (to prevent bumping).

-

Heating : Apply a controlled heating mantle. Increase the temperature gradually until a steady reflux is established.

-

Equilibration & Reading : Allow the vapor ring to ascend past the thermocouple at the distillation head. Record the temperature when it stabilizes for at least 60 seconds (expected 81–83 °C).

-

Quenching : Remove the heat source. Maintain the argon flow until the system cools completely to room temperature to prevent atmospheric air from being drawn into the apparatus.

Workflow Visualization

Workflow for the inert-atmosphere metrology of t-BDMS physical properties.

References

Part 1: Physicochemical Architecture of the Si-H Bond

Technical Deep Dive: The Si-H Bond in Butyldimethylsilane

Executive Summary This technical guide provides a comprehensive analysis of the silicon-hydrogen (Si-H) bond within Butyldimethylsilane (BDMS), a critical organosilicon reagent used in high-precision hydrosilylation and reductive organic synthesis. Designed for research scientists and drug development professionals, this document moves beyond basic properties to explore the mechanistic behaviors, spectroscopic signatures, and handling protocols required for reproducible experimental success.

To master the reactivity of BDMS, one must first understand the electronic and steric environment of the Si-H moiety. Unlike carbon-hydrogen bonds, the Si-H bond is polarized towards the hydrogen due to the lower electronegativity of silicon (1.90) compared to hydrogen (2.20).

1.1 Electronic Structure & Polarity

The Si-H bond in BDMS is hydridic (

-

Nucleophilic Susceptibility: The silicon center is electrophilic, susceptible to attack by nucleophiles (e.g., alkoxides), which can trigger the release of dihydrogen gas.

-

Radical Stability: The bond dissociation energy (BDE) of the Si-H bond is approximately 90–95 kcal/mol, weaker than a typical C-H bond (~98–104 kcal/mol). This facilitates radical chain reactions, such as the radical-mediated reduction of alkyl halides.

1.2 Steric Profile (The "Goldilocks" Zone)

BDMS (

-

Comparison: It is less volatile and easier to handle than Trimethylsilane (

), yet significantly less hindered than Triisopropylsilane (TIPS-H). -

Implication: This balance allows BDMS to participate in hydrosilylation of sterically crowded olefins where bulkier silanes might fail, while remaining sufficiently lipophilic for solubility in non-polar organic solvents (Hexane, DCM, Toluene).

Table 1: Key Physicochemical Properties of Butyldimethylsilane

| Property | Value | Technical Note |

| CAS Number | 1001-52-1 (n-butyl) | Note: Often confused with t-Butyl isomer (29681-57-0). |

| Molecular Weight | 116.28 g/mol | |

| Density | ~0.701 g/mL | High volatility; requires cold storage.[1] |

| Boiling Point | ~81–83 °C | Ideal for reflux in THF or MeCN. |

| Si-H IR Stretch | 2100–2150 cm⁻¹ | Strong, sharp diagnostic peak. |

| ¹H NMR (Si-H) | δ 3.5 – 3.9 ppm | Multiplet (typically nonet/septet of triplets). |

| Reactivity Class | Hydridic Reductant | Flammable; evolves H₂ with bases. |

Part 2: Spectroscopic Validation (Quality Control)

Before initiating catalysis, the integrity of the Si-H bond must be validated. Oxidation to silanols (

2.1 Infrared Spectroscopy (IR) The most rapid assay for BDMS purity is IR.

-

Diagnostic Peak: Look for a strong, sharp absorption band between 2100 and 2150 cm⁻¹ .

-

Degradation Marker: The appearance of a broad band at 3200–3400 cm⁻¹ indicates silanol (Si-OH) formation (hydrolysis). A strong band at 1000–1100 cm⁻¹ suggests Si-O-Si formation.

2.2 Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The Si-H proton typically resonates between 3.5 and 3.9 ppm . Due to coupling with the adjacent methyl groups (

Hz) and the butyl methylene, this signal appears as a complex multiplet. -

²⁹Si NMR: A definitive method to distinguish silane species. The Si-H signal usually appears as a doublet (due to one-bond Si-H coupling) in the range of -10 to -20 ppm (upfield relative to TMS).

Part 3: Mechanistic Dynamics (Hydrosilylation)

The primary application of BDMS in drug discovery is the hydrosilylation of alkenes/alkynes to form C-Si bonds. This transformation typically proceeds via the Chalk-Harrod Mechanism when catalyzed by Platinum(0) species (e.g., Karstedt’s Catalyst).

3.1 The Chalk-Harrod Cycle

-

Oxidative Addition: The electron-rich Pt(0) center inserts into the Si-H bond, forming a Pt(II)-hydride silyl complex.

-

Olefin Coordination: The alkene binds to the metal center.[2]

-

Migratory Insertion: The hydride migrates to the alkene (hydrometalation), forming a Pt-alkyl species. This is often the selectivity-determining step (anti-Markovnikov).

-

Reductive Elimination: The C-Si bond forms, releasing the product and regenerating the Pt(0) catalyst.

Figure 1: The Chalk-Harrod catalytic cycle for BDMS hydrosilylation. Note that Oxidative Addition initiates the cycle, but Migratory Insertion dictates regioselectivity.

Part 4: Experimental Protocols

Protocol A: Standard Hydrosilylation of a Terminal Alkene Objective: Synthesize a butyl-dimethyl-alkylsilane using BDMS and Karstedt’s Catalyst.

Safety Prerequisite:

-

Hazard: BDMS is flammable.[3][4] The reaction is exothermic.

-

Control: Perform in a fume hood. Ensure inert atmosphere (

or Ar) to prevent catalyst deactivation and fire hazards.

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush with dry Nitrogen for 15 minutes.

-

-

Loading:

-

Add Alkene (1.0 equiv) and Anhydrous Toluene (0.5 M concentration) via syringe.

-

Add Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). Typical loading: 0.1 to 1.0 mol%.

-

-

Activation & Addition:

-

Heat the solution to 40°C.

-

Add BDMS (1.1 – 1.2 equiv) dropwise via syringe pump over 30 minutes.

-

Rationale: Slow addition prevents "thermal runaway" (exotherm) and minimizes homocoupling side reactions.

-

-

Monitoring:

-

Monitor reaction progress via TLC or GC-MS.

-

Key Indicator: Disappearance of the Si-H peak in the IR spectrum of an aliquot (approx. 2100 cm⁻¹) indicates consumption of BDMS.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a small pad of silica gel or Celite® to remove Platinum residues (catalyst poisoning of subsequent steps is a risk).

-

Concentrate filtrate under reduced pressure.

-

Figure 2: Operational workflow for BDMS hydrosilylation, emphasizing exotherm control and catalyst removal.

Part 5: Applications in Drug Development

5.1 Radical Reductions

BDMS serves as a "greener" alternative to Tributyltin hydride (

-

Mechanism: In the presence of AIBN (radical initiator), the Si-H bond undergoes homolytic cleavage. The resulting silyl radical abstracts a halogen (Br/I) from an alkyl halide, followed by hydrogen atom transfer (HAT) to the carbon radical.

-

Advantage: Silicon byproducts are non-toxic and easily removed via flash chromatography, unlike organotin residues which pose severe toxicity risks in pharmaceutical compounds.

5.2 Silyl Linkers BDMS derivatives are used to create "silicon-switch" analogs of drugs. Replacing a carbon atom with silicon (sila-substitution) alters the lipophilicity and metabolic stability of a drug candidate without significantly changing its receptor binding geometry.

References

-

Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society.

-

Marciniec, B. (2005). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer Science & Business Media.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Butyldimethylsilane.

-

PSTC. (2024).[5] IR Spectroscopic Method for Determination of Silicone Cross-Linking.

-

Gelest, Inc. (2023). Reactive Silicones: Hydrosilylation Guide.

Sources

Methodological & Application

Application Note: Strategic Utilization of Butyldimethylsilanes in Reductive Synthesis

Part 1: Strategic Overview & Reagent Profile

The "Butyldimethylsilane" Distinction in Drug Development

In high-value organic synthesis, the term "Butyldimethylsilane" often creates ambiguity between two distinct reagents. For drug development professionals, distinguishing these is critical for pathway design:

-

tert-Butyldimethylsilane (TBDMS-H) (CAS: 29681-57-0): The industry standard. It is primarily used to install the bulky tert-butyldimethylsilyl (TBS) protecting group under reductive conditions ("Reductive Silylation"). Its steric bulk offers high chemoselectivity and stability against hydrolysis.

-

n-Butyldimethylsilane (CAS: 1000-49-3): A less common sterically intermediate silane. It is used in mechanistic studies to fine-tune steric parameters between triethylsilane (

) and phenyldimethylsilane (

Scope of this Guide: This note focuses primarily on TBDMS-H , as it enables the direct conversion of carbonyls to protected alcohols—a streamlined workflow that combines reduction and protection into a single step, significantly shortening synthetic routes in medicinal chemistry.

Chemical Properties & Reactivity Profile[1]

| Property | tert-Butyldimethylsilane (TBDMS-H) | n-Butyldimethylsilane | Triethylsilane ( |

| CAS Number | 29681-57-0 | 1000-49-3 | 617-86-7 |

| Boiling Point | 72 °C | ~80-82 °C | 107 °C |

| Steric Bulk | High (Bulky) | Moderate | Low |

| Reactivity ( | Low (Selective) | Moderate | High |

| Primary Application | Reductive Silylation (Protection) | Steric Tuning / Hydrosilylation | General Reduction |

| Stability of Product | High (TBS Ether) | Low (n-BuDMS Ether) | Low (TES Ether) |

Key Insight: TBDMS-H is significantly less hydridic/reactive than

Part 2: Mechanistic Pathways & Visualization

The utility of TBDMS-H relies on Frustrated Lewis Pair (FLP) type activation or strong Lewis Acid catalysis. Unlike small silanes that can be activated by simple fluorides, TBDMS-H requires electrophilic activation of the hydride.

Pathway: Borane-Catalyzed Reductive Silylation

The most robust method for using TBDMS-H involves Tris(pentafluorophenyl)borane (

Caption: Figure 1. Mechanism of B(C6F5)3-catalyzed reductive silylation. The bulky Lewis Acid activates the carbonyl, facilitating hydride transfer from the bulky silane.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Reductive Silylation of Ketones

Objective: Convert a ketone directly to a tert-butyldimethylsilyl (TBS) protected alcohol in one step, avoiding the two-step reduction/protection sequence.

Reagents:

-

Substrate: Acetophenone (1.0 mmol)

-

Silane: tert-Butyldimethylsilane (TBDMS-H) (1.2 mmol)

-

Catalyst: Tris(pentafluorophenyl)borane (

) (0.5 - 2.0 mol%) -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL Schlenk flask and cool under Argon flow.

-

Solvent Charge: Add 2.0 mL of anhydrous DCM to the flask.

-

Substrate Addition: Add Acetophenone (120 mg, 1.0 mmol) and TBDMS-H (139 mg, 1.2 mmol). Stir to mix.

-

Note: TBDMS-H is volatile (bp 72°C). Handle with chilled syringes if ambient temperature is high.

-

-

Catalyst Initiation: Add

(10 mg, ~2 mol%) as a solid or from a stock solution in toluene.-

Observation: Gas evolution (

) is not expected here (unlike dehydrogenative coupling). The reaction should be slightly exothermic.

-

-

Reaction: Stir at Room Temperature (25°C).

-

Monitoring: Monitor by TLC or GC-MS. TBDMS-H reacts slower than

. Expect reaction times of 1–4 hours depending on steric crowding of the ketone.

-

-

Quench: Once starting material is consumed, quench by adding 0.5 mL of Triethylamine (

) to neutralize the Lewis Acid. -

Workup: Dilute with Hexanes (10 mL), filter through a small pad of silica gel (to remove boron salts), and concentrate in vacuo.

-

Purification: Flash column chromatography (usually Hexanes/EtOAc) yields the pure TBS-ether.

Validation Criteria:

-

1H NMR: Look for the disappearance of the C=O signal and appearance of the methine proton (CH-OTBS) around 4.5-5.0 ppm, plus the characteristic TBS doublet/singlet at ~0.9 ppm (

-Bu) and ~0.1 ppm (

Protocol B: Hydrosilylation of Terminal Alkenes (Anti-Markovnikov)

Objective: Install the TBDMS group onto a terminal alkene to create a functionalized silane building block.

Reagents:

-

Substrate: 1-Octene (1.0 mmol)

-

Silane: TBDMS-H (1.1 mmol)

-

Catalyst: Karstedt’s Catalyst (Pt(0)) (0.1 mol%)

Methodology:

-

Safety: Platinum-catalyzed hydrosilylation can have a significant induction period followed by a rapid exotherm.

-

Mix: In a pressure tube or reflux flask, combine 1-Octene and TBDMS-H.

-

Catalysis: Add 10 µL of Karstedt’s catalyst solution (2% Pt in xylene).

-

Activation: Heat to 60°C.

-

Color Change: The solution often turns from clear to slightly yellow/brown upon activation.

-

-

Completion: Monitor by disappearance of the alkene vinyl protons in NMR.

-

Isolation: Distillation is preferred for volatile products. For non-volatiles, filter through Celite/Activated Charcoal to remove Pt residues.

Part 4: Comparative Data & Selection Guide

Reactivity Matrix: Choosing the Right Silane

| Feature | TBDMS-H | ||

| Hydride Donor Strength | High | Very High | Moderate |

| Steric Demand | Low | Moderate | High |

| Primary Use | Exhaustive Reduction | Ionic Hydrogenation | Reductive Protection |

| Chemoselectivity | Low (Reduces most cations) | Low | High (Discrimates sterics) |

| Product Hydrolysis | Fast (Unstable) | Moderate | Very Slow (Stable) |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| No Reaction (Protocol A) | Catalyst poisoning by Lewis bases (amines/pyridines) in substrate. | Purify substrate to remove basic impurities or increase |

| Incomplete Conversion | TBDMS-H sterics preventing approach to bulky ketones. | Switch to a smaller silane ( |

| Desilylation observed | Acidic moisture in solvent hydrolyzing the product. | Ensure strict anhydrous conditions; TBDMS ethers are stable, but intermediates are sensitive. |

Part 5: References

-

Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000).[1] A Novel

-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes.[1] Journal of Organic Chemistry, 65(19), 6179-6186. -

Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters. Journal of the American Chemical Society, 118(39), 9440-9441.

-

Gelest, Inc. (2023). Silicon-Based Reducing Agents: Technical Brochure. Gelest Technical Library.

-

Corey, E. J., & Venkateswarlu, A. (1972).[2] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3] Journal of the American Chemical Society, 94(17), 6190-6191. (Foundational reference for TBS stability).

-

Oestreich, M., & Hermeke, J. (2015). The Frustrated Lewis Pair Approach to Catalytic Reduction. Synlett, 26(12). (Review of B(C6F5)3 mechanisms).

Disclaimer: Protocols described herein involve the use of reactive organosilanes and Lewis acids.[1][4] Standard chemical safety precautions (fume hood, PPE, inert atmosphere) are mandatory. TBDMS-H is flammable and releases hydrogen gas upon contact with strong bases or acids.

Sources

Application Notes and Protocols: A Guide to the Hydrosilylation of Alkenes and Alkynes with Butyldimethylsilane

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the hydrosilylation of alkenes and alkynes utilizing butyldimethylsilane. Hydrosilylation is a premier, atom-economical method for the formation of carbon-silicon bonds, yielding valuable alkylsilane and vinylsilane products that serve as versatile intermediates in organic synthesis.[1] This guide delves into the core mechanistic principles, catalyst selection strategies, and detailed experimental protocols. We will explore the nuances of achieving desired regio- and stereoselectivity, supported by field-proven insights and authoritative references, to empower researchers to effectively implement this powerful transformation in their synthetic endeavors.

Foundational Principles: The Hydrosilylation Reaction

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond (C=C or C≡C).[2] The reaction is almost exclusively performed under catalytic conditions due to the relative inertness of the Si-H bond.[3] Butyldimethylsilane (t-BuMe₂SiH) is a common trialkylsilane reagent valued for the stability of the resulting silyl ether or adduct, which is significantly higher than that of the corresponding trimethylsilyl (TMS) ether, providing robust protection and utility in multi-step synthesis.[4]

The reaction's outcome is profoundly influenced by the choice of catalyst, substrate, and reaction conditions, which dictate the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (e.g., cis- vs. trans-addition).[5][6]

The Dominant Catalytic Pathway: The Chalk-Harrod Mechanism

For many transition-metal catalysts, particularly platinum-based systems, the reaction is understood to proceed via the Chalk-Harrod mechanism.[2][3] This catalytic cycle provides a robust framework for understanding product formation in the hydrosilylation of alkenes.

The key steps are:

-

Oxidative Addition: The Si-H bond of butyldimethylsilane adds to the low-valent metal center.

-

Olefin Coordination: The alkene coordinates to the resulting metal-silyl-hydride complex.

-

Migratory Insertion: The alkene inserts into the metal-hydride bond. This step typically governs the regioselectivity. For terminal alkenes, this insertion usually places the metal at the terminal carbon to minimize steric hindrance, leading to the anti-Markovnikov product.[2]

-

Reductive Elimination: The C-Si bond is formed, releasing the alkylsilane product and regenerating the active catalyst.[6]

Figure 1: Simplified Chalk-Harrod mechanism for alkene hydrosilylation.

Hydrosilylation of Alkenes with Butyldimethylsilane

The hydrosilylation of alkenes is a cornerstone transformation for producing alkylsilanes. The reaction with terminal alkenes typically results in the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon.[2]

Catalyst Selection

The choice of catalyst is critical for achieving high efficiency and selectivity.

-

Platinum Catalysts: Speier's (H₂PtCl₆) and Karstedt's catalysts are highly active and widely employed for favoring the formation of the linear, anti-Markovnikov product.[3][7] They are the workhorses of industrial silicone curing and are highly effective in academic settings.

-

Rhodium Catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) is also highly effective.[8] The choice of ligands on the rhodium center can be tuned to influence selectivity.

-

Earth-Abundant Metal Catalysts: In a push towards more sustainable chemistry, catalysts based on iron, cobalt, and nickel are gaining attention, though they may offer different selectivity profiles.[8][9] For instance, certain cobalt-NHC catalyst systems have been developed for anti-Markovnikov hydrosilylation.[9]

| Catalyst Type | Common Examples | Typical Selectivity (Terminal Alkenes) | Key Advantages |

| Platinum | Speier's (H₂PtCl₆), Karstedt's | Anti-Markovnikov (β-addition) | High activity, commercially available |

| Rhodium | Wilkinson's (RhCl(PPh₃)₃) | Generally Anti-Markovnikov | High efficiency, tunable with ligands |

| Cobalt | Co(acac)₂/dppf | Ligand-dependent, can be anti-Markovnikov | Earth-abundant, sustainable[9] |

| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | Effective, good functional group tolerance | Versatile, also used for alkynes |

Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene

This protocol describes a general procedure for the hydrosilylation of a terminal alkene using Karstedt's catalyst.

Materials:

-

1-Octene

-

Butyldimethylsilane (t-BuMe₂SiH)

-

Karstedt's catalyst (solution in xylene, ~2% Pt)

-

Anhydrous Toluene

-

Schlenk flask and standard Schlenk line equipment

-

Inert gas supply (Argon or Nitrogen)

Safety Precautions:

-

Butyldimethylsilane is a flammable liquid and is moisture-sensitive.[10] Handle under an inert atmosphere.

-

Transition metal catalysts can be toxic and air-sensitive.[7]

-

All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11][12]

Procedure:

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.

-

To the flask, add 1-octene (e.g., 5 mmol, 1.0 eq) followed by anhydrous toluene (10 mL) via syringe.

-

Add butyldimethylsilane (e.g., 6 mmol, 1.2 eq) dropwise to the stirred solution at room temperature.

-

Add Karstedt's catalyst (e.g., 0.005 mol% Pt) via syringe. A slight exotherm may be observed.

-

Stir the reaction at room temperature. Monitor progress by TLC or GC analysis.[7] The reaction is often complete within 1-4 hours.

-

Upon completion, the reaction can be quenched by exposure to air. The solvent is then removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the (octyl)butyldimethylsilane.

Hydrosilylation of Alkynes with Butyldimethylsilane

The hydrosilylation of alkynes is significantly more complex than that of alkenes, as it can yield a mixture of up to three isomeric vinylsilane products from a terminal alkyne.[5] The precise product distribution is highly dependent on the catalyst system.

Figure 2: Product isomers from terminal alkyne hydrosilylation.

Catalyst Systems for Selective Alkyne Hydrosilylation

Controlling the regio- and stereoselectivity is the primary challenge and goal in alkyne hydrosilylation.

-

Platinum and Rhodium Catalysts: These classical catalysts typically favor the formation of the trans-β-vinylsilane (E-isomer) via cis-addition of the Si-H bond across the alkyne.

-

Ruthenium Catalysts: The development of ruthenium catalysts, particularly [Cp*Ru(MeCN)₃]PF₆, has been a breakthrough.[13] This catalyst system remarkably favors the formation of the α-vinylsilane (geminal or 1,1-disubstituted product) from terminal alkynes.[13] For internal alkynes, it exclusively yields Z-trisubstituted alkenes via trans-addition. This unique selectivity makes it an invaluable tool for modern organic synthesis.

| Catalyst | Substrate | Major Product | Reference |

| Karstedt's Catalyst (Pt) | Terminal Alkyne | β-(E)-vinylsilane | |

| Wilkinson's Catalyst (Rh) | Terminal Alkyne | β-(E)-vinylsilane | |

| [CpRu(MeCN)₃]PF₆ | Terminal Alkyne | α-vinylsilane | [13] |

| [CpRu(MeCN)₃]PF₆ | Internal Alkyne | Z-vinylsilane (trans-addition) |

Protocol 2: Ruthenium-Catalyzed Hydrosilylation of Phenylacetylene

This protocol provides a method for synthesizing an α-vinylsilane, a valuable synthetic intermediate, using the Trost group's ruthenium catalyst.[13]

Materials:

-

Phenylacetylene

-

Butyldimethylsilane (t-BuMe₂SiH)

-

[Cp*Ru(MeCN)₃]PF₆ catalyst

-

Anhydrous Dichloromethane (DCM)

-

Schlenk flask and standard Schlenk line equipment

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Cp*Ru(MeCN)₃]PF₆ (e.g., 0.05 mmol, 1 mol%) in anhydrous DCM (10 mL).

-

Add phenylacetylene (5 mmol, 1.0 eq) to the catalyst solution via syringe.

-